6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Biological Activity
6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives demonstrate potential in biological applications, particularly in oxidative stress management. For instance, Meshcheryakova et al. (2022) investigated the effects of these derivatives on free radical oxidation in blood and bone marrow. Their findings suggest that these compounds can enhance the body's adaptive capabilities and offer protective effects in extreme conditions, highlighting their potential as therapeutic agents in managing oxidative stress-related disorders (Meshcheryakova et al., 2022).
Antimicrobial Activity
Research by Vlasov et al. (2022) explored the antimicrobial properties of this compound derivatives. They synthesized novel compounds and assessed their efficacy against various bacterial strains, including S. aureus, E. coli, and B. subtilis. The results indicated moderate antimicrobial activity, which may be useful in developing new antibacterial agents (Vlasov et al., 2022).
Potential in Cancer Research
The compound also shows promise in cancer research. Udayakumar et al. (2017) synthesized and evaluated dihydropyrimidine-2,4(1H,3H)-dione derivatives for their cytotoxic effects on cancer cell lines. The study's preliminary results indicate potential applications in developing novel anticancer therapeutics (Udayakumar et al., 2017).
Application in Herbicide Development
A study by Wang et al. (2021) highlights the potential of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in herbicide development. They employed a structure-guided optimization approach to enhance the efficacy of these compounds as protoporphyrinogen IX oxidase inhibitors. This work suggests potential agricultural applications, especially in weed control (Wang et al., 2021).
Electronic and Photophysical Properties
This compound derivatives have also been studied for their electronic and photophysical properties. Irfan (2014) conducted quantum chemical investigations to understand charge transfer materials based on these derivatives, providing insights that could be valuable in materials science and electronic device fabrication (Irfan, 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
Properties
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUATLIOJJVVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273901 | |
Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116137-75-8 | |
Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116137-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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